2-(Difluoromethoxy)pyridin-4-ol

Medicinal Chemistry Physicochemical Properties Lipophilicity

Procurement professionals and lead optimization teams: Secure high-purity (≥98%) 2-(Difluoromethoxy)pyridin-4-ol to exploit its unique difluoromethoxy bioisostere. This scaffold delivers a +0.85 LogP shift vs. methoxy analogs for enhanced metabolic stability and BBB permeability — critical for CNS candidates. Its pKa of 8.19 (vs. 11.09 for parent pyridinol) enables precise ionization-state modulation in binding studies. A strategic choice for fine-tuning pharmacokinetic profiles and probing molecular recognition.

Molecular Formula C6H5F2NO2
Molecular Weight 161.11 g/mol
CAS No. 205043-09-0
Cat. No. B1320674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)pyridin-4-ol
CAS205043-09-0
Molecular FormulaC6H5F2NO2
Molecular Weight161.11 g/mol
Structural Identifiers
SMILESC1=CNC(=CC1=O)OC(F)F
InChIInChI=1S/C6H5F2NO2/c7-6(8)11-5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10)
InChIKeyVYLOASWLEVJLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethoxy)pyridin-4-ol (CAS 205043-09-0): A Fluorinated Pyridine Scaffold for Medicinal Chemistry and Agrochemical Research


2-(Difluoromethoxy)pyridin-4-ol (CAS 205043-09-0) is a fluorinated pyridine derivative, with a molecular formula of C6H5F2NO2 and a molecular weight of 161.11 g/mol [1]. This heterocyclic building block, characterized by the presence of a difluoromethoxy group at the 2-position and a hydroxyl group at the 4-position, is primarily utilized as a key intermediate or scaffold in the synthesis of potential pharmaceutical agents and agrochemicals [2]. The compound is available from multiple vendors in high purities (typically 95-98%) for research use [1][3].

Why 2-(Difluoromethoxy)pyridin-4-ol is Not a Generic Substitute: The Critical Impact of the Difluoromethoxy Moiety


Generic substitution among halogenated pyridine derivatives is scientifically unsound due to the profound impact of the difluoromethoxy group on key molecular properties. This group is a well-established bioisostere for methoxy and other alkyl ethers, specifically employed to enhance metabolic stability and modulate lipophilicity, as the C-F bonds are significantly less susceptible to oxidative metabolism by cytochrome P450 enzymes [1]. In contrast to a methoxy analog, the difluoromethoxy group introduces distinct electronic effects (σ-electron withdrawal) and hydrogen-bonding capacity, which can drastically alter binding affinity, selectivity, and physicochemical behavior [1]. Therefore, selecting a compound with this specific substitution pattern is not a trivial choice but a strategic decision to tune properties like LogP, pKa, and metabolic resilience, which are detailed in the quantitative evidence below.

2-(Difluoromethoxy)pyridin-4-ol: Quantified Differentiation in Physicochemical and Predicted ADME Properties for Informed Procurement


Lipophilicity Modulation: LogP of 2-(Difluoromethoxy)pyridin-4-ol vs. Non-Fluorinated Methoxy Analog

The introduction of the difluoromethoxy group at the 2-position of pyridin-4-ol increases the compound's lipophilicity compared to its non-fluorinated methoxy analog. 2-(Difluoromethoxy)pyridin-4-ol exhibits a predicted consensus LogP of 1.28 , while the corresponding 2-(Methoxy)pyridin-4-ol is predicted to have a LogP of 0.43 [1]. This difference is a direct result of the enhanced hydrophobicity conferred by the difluoromethyl moiety.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Predicted Blood-Brain Barrier (BBB) Permeability of 2-(Difluoromethoxy)pyridin-4-ol

2-(Difluoromethoxy)pyridin-4-ol is predicted to be a blood-brain barrier (BBB) permeant . While this is an in silico classification without a direct comparator, it is a critical property that distinguishes it from many polar or larger pyridine derivatives that fail this criterion. The prediction is driven by its moderate lipophilicity (LogP ~1.28-1.39), low molecular weight (161.11), and low number of hydrogen bond donors (1) .

CNS Drug Discovery ADME Prediction Pharmacokinetics

Acid-Base Properties: Predicted pKa of 2-(Difluoromethoxy)pyridin-4-ol Compared to Parent 4-Pyridinol

The electron-withdrawing nature of the difluoromethoxy group significantly impacts the acid-base properties of the pyridine ring. 2-(Difluoromethoxy)pyridin-4-ol has a predicted pKa of 8.19±0.10 [1], which is substantially lower (more acidic) than the parent 4-pyridinol, which has an experimental pKa of approximately 11.09 [2]. This shift indicates that at physiological pH (7.4), the target compound will exist to a greater extent in its neutral, phenol form, while 4-pyridinol will be predominantly protonated.

Medicinal Chemistry Ionization State Physicochemical Properties

Predicted Lack of CYP450 Inhibition: A Favorable Profile for Drug-Drug Interaction Risk

In silico ADME predictions indicate that 2-(Difluoromethoxy)pyridin-4-ol is not an inhibitor of the major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) . This is a notable advantage over many drug-like molecules and even some related pyridine scaffolds, which can be potent CYP inhibitors, leading to undesirable drug-drug interactions and potential toxicity.

Drug Metabolism Pharmacokinetics Toxicology

Procurement-Driven Application Scenarios for 2-(Difluoromethoxy)pyridin-4-ol Based on Differentiating Evidence


Medicinal Chemistry: Scaffold for CNS Drug Discovery

Researchers developing centrally-acting therapeutics should prioritize this compound. Its predicted blood-brain barrier permeability and moderate, tunable lipophilicity (LogP ~1.28) make it a superior starting point for CNS-targeted libraries compared to more polar or impermeable pyridine analogs. The lack of predicted CYP inhibition also simplifies early ADME profiling .

Medicinal Chemistry: Rational Design of Bioisosteres

In lead optimization campaigns where a methoxy or ethoxy group is present, 2-(Difluoromethoxy)pyridin-4-ol serves as a direct bioisosteric replacement. The difluoromethoxy group is known to enhance metabolic stability and modulate lipophilicity [1]. The quantitative LogP shift of +0.85 compared to the methoxy analog [2] provides a data-driven rationale for its use in fine-tuning pharmacokinetic properties.

Chemical Biology: Tool Compound for Studying Hydrogen Bonding and Electrostatics

The significant pKa shift to 8.19 [3] relative to the parent 4-pyridinol (pKa 11.09) makes this compound a valuable tool for investigating the role of phenol/pyridone tautomerism and ionization state in biological recognition. Its unique electronic profile, influenced by the difluoromethoxy group, can be exploited to probe binding interactions in enzyme active sites or receptor pockets.

Agrochemical Research: Building Block for Selective Pesticides or Herbicides

The compound's structural features—a fluorinated aromatic ring and a modifiable phenol—align with the design of novel, selective agrochemicals [4]. The difluoromethoxy group contributes to the efficacy and selectivity of final products. Its availability in high purity [5] and its physicochemical profile support its use as a versatile intermediate in this sector.

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